molecular formula C15H21N3O4S B14511115 N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine CAS No. 63698-56-6

N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine

Cat. No.: B14511115
CAS No.: 63698-56-6
M. Wt: 339.4 g/mol
InChI Key: PWPSLZCDCNKPLL-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine: is a complex organic compound characterized by the presence of a trimethoxyphenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a substitution reaction, often using a suitable halide derivative.

    Attachment of the Ethanamine Moiety: The final step involves the attachment of the ethanamine moiety, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

    Industry: It may find applications in the synthesis of other complex organic molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine: This compound shares the trimethoxyphenyl group but lacks the oxadiazole ring.

    2,4,5-Trimethoxyphenethylamine: Another compound with a trimethoxyphenyl group, but with a different overall structure.

Uniqueness

N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine is unique due to the presence of both the trimethoxyphenyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63698-56-6

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine

InChI

InChI=1S/C15H21N3O4S/c1-18(2)6-7-23-15-17-16-14(22-15)10-8-11(19-3)13(21-5)12(9-10)20-4/h8-9H,6-7H2,1-5H3

InChI Key

PWPSLZCDCNKPLL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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